REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][C:7]2[C:12]([Cl:13])=[CH:11][C:10]([N:14]3[C:19](=[O:20])[NH:18][CH2:17][CH:16]=[N:15]3)=[CH:9][C:8]=2[Cl:21])=[CH:4][CH:3]=1.[Cr](Cl)([O-])(=O)=[O:25].[NH+]1C=CC=CC=1>O1CCCC1>[Cl:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][C:7]2[C:12]([Cl:13])=[CH:11][C:10]([N:14]3[C:19](=[O:20])[NH:18][C:17](=[O:25])[CH:16]=[N:15]3)=[CH:9][C:8]=2[Cl:21])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
2-[4-(4-chlorobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one
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Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2=C(C=C(C=C2Cl)N2N=CCNC2=O)Cl)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after which the insoluble matter was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Merck Silica Gel 60; chloroform-ethanol=20:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2=C(C=C(C=C2Cl)N2N=CC(NC2=O)=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |